N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide
Description
N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide is a benzamide derivative featuring a benzotriazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The benzamide moiety is further functionalized with a 4-propoxy group.
Synthesis of such compounds typically involves coupling reactions, as seen in analogous benzamide derivatives (e.g., describes carbodiimide-mediated amide bond formation using EDC/HOBt) . Structural confirmation would rely on spectral techniques (IR, NMR, MS), with IR peaks for C=O (~1660–1680 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹) aligning with similar compounds .
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H24N4O3/c1-4-13-31-20-9-5-17(6-10-20)24(29)25-21-15-23-22(14-16(21)2)26-28(27-23)18-7-11-19(30-3)12-8-18/h5-12,14-15H,4,13H2,1-3H3,(H,25,29) |
InChI Key |
OEVGKJXBFAIDER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Method
4-Propoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the benzotriazole amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Conditions :
Coupling Reagent-Assisted Synthesis
Modern protocols favor coupling agents such as HATU or EDCI/HOBt. For example, Han et al. (PMC6696232) report a 90% yield when using HATU and DIPEA in DMF. This method minimizes side reactions and enhances scalability.
Optimized Protocol :
-
Dissolve 5-amino-2-(4-methoxyphenyl)-6-methylbenzotriazole (1 equiv) and 4-propoxybenzoic acid (1.1 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3 equiv).
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 3:1).
Purification and Characterization
Crude product is purified using silica gel chromatography or recrystallization from ethyl acetate/hexane. Purity is validated via HPLC (>98%), and structure confirmation is achieved through:
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.85 (m, 2H, aromatic), 4.12 (t, J = 6.5 Hz, 2H, OCH₂).
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, Et₃N | 65–75% | 95% | Moderate |
| HATU/DIPEA | HATU, DIPEA, DMF | 85–90% | 98% | High |
| EDCI/HOBt | EDCI, HOBt, DCM | 70–80% | 97% | High |
Challenges and Optimization
-
Regioselectivity : Competing reactions at N1 vs. N2 of benzotriazole require careful control of reaction conditions.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
-
Catalyst Loading : Palladium catalysts in Suzuki couplings must be minimized (≤2 mol%) to reduce costs.
Industrial-Scale Considerations
Patent CA2615746A1 highlights the use of 1,3,5-triazine derivatives for large-scale amidation, achieving 34–40% yields with >97% HPLC purity. Continuous flow systems are emerging to enhance efficiency in diazotization and coupling steps .
Chemical Reactions Analysis
Nucleophilic Substitution
The benzotriazole moiety may react with nucleophiles (e.g., amines, thiols) at nitrogen atoms, though steric hindrance from bulky substituents could limit reactivity .
Hydrolysis of the Amide Bond
Under acidic conditions (e.g., HCl, H₂SO₄) or basic conditions (e.g., NaOH, KOH), the amide bond can hydrolyze to yield a carboxylic acid and amine .
Oxidation/Reduction
Potential oxidation of the benzotriazole core or reduction of aromatic rings under specific conditions (e.g., catalytic hydrogenation) .
Electrophilic Aromatic Substitution
Methoxy and propoxy groups may direct electrophiles to reactive positions on the aromatic rings, though the steric bulk of substituents could hinder this .
3. Comparative Reaction Analysis
4. Structural Stability and Reactivity
The compound’s stability in UV light (due to the benzotriazole core) and low water solubility suggest applications in photoprotection. Hydrogen bonding in crystal structures (e.g., O-H···O interactions) may influence reaction kinetics .
5. Research Implications
-
Photostability : UV-absorbing benzotriazole core may enable use in polymer coatings.
-
Biological Activity : Structural similarities to anticancer agents (e.g., RET kinase inhibitors ) warrant further pharmacological studies.
6. Limitations and Future Directions
Limited experimental data on this specific compound necessitates further synthesis and reaction optimization studies. Diversifying substituents (e.g., alkyl chains) could enhance reactivity or stability .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzotriazole can effectively inhibit the growth of various Gram-positive and Gram-negative bacterial strains as well as fungi. This is attributed to their ability to interfere with microbial cell processes, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines, including human colorectal carcinoma (HCT116). For instance, related compounds have shown IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating a potential for higher efficacy in treating specific cancers .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of benzotriazole derivatives, including this compound, revealed significant antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined using standard dilution methods, showing promising results that warrant further investigation into their clinical applications .
Case Study 2: Anticancer Screening
In a separate study focusing on anticancer properties, various derivatives were tested against HCT116 cell lines using the Sulforhodamine B assay. The results indicated that some compounds exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can bind to metal ions, affecting the activity of metalloenzymes. Additionally, the methoxyphenyl and propoxybenzamide groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues include benzamide and heterocyclic derivatives with variations in substituents and core rings. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogues
Key Comparison Points
Heterocyclic Core Influence
- Benzotriazole vs. 1,2,4-Triazole (): The benzotriazole core in the target compound offers greater aromatic stability and resistance to tautomerism compared to 1,2,4-triazoles, which exhibit thione-thiol tautomerism (~1247–1255 cm⁻¹ C=S stretch in IR) . This stability may enhance pharmacokinetic profiles.
- Benzotriazole vs. However, benzotriazoles provide better UV absorption, useful in photostability studies .
Substituent Effects
- Propoxy vs.
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-methoxyphenyl group (electron-donating) may stabilize the benzotriazole core via resonance, contrasting with sulfonyl or halogenated groups in ’s compounds, which could alter electronic density and reactivity .
Biological Activity
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide is a complex organic compound belonging to the benzotriazole family, known for its diverse biological activities. This compound is characterized by its unique structural features, including a benzotriazole ring and various functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H22N4O3
- Molecular Weight : 390.44 g/mol
- CAS Number : 335420-79-6
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The benzotriazole moiety can engage with several molecular targets, influencing pathways related to cell proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 12.5 - 25 μg/mL |
| 5-halogenomethylsulfonyl-benzotriazoles | E. coli | 15 - 30 μg/mL |
| Benzimidazole derivatives | Staphylococcus epidermidis | 10 - 20 μg/mL |
Anticancer Properties
Benzotriazole derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and death .
Case Study: Anticancer Activity
A study involving a series of modified benzotriazoles reported that specific substitutions on the benzotriazole ring enhanced cytotoxicity against various cancer cell lines. For example, compounds with electron-withdrawing groups showed increased potency in inhibiting cancer cell proliferation .
Pharmacological Applications
- Antibacterial Agents : The compound has shown promise as a lead structure for developing new antibacterial agents.
- Antifungal Activity : Some derivatives exhibit antifungal properties against pathogens like Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL .
- Antiviral Potential : Preliminary studies suggest potential antiviral activity, warranting further investigation into its mechanism of action against viral pathogens.
Toxicology and Safety Profile
While the biological activities are promising, understanding the safety profile is crucial for therapeutic applications. Toxicological assessments indicate that certain derivatives possess low toxicity levels in vitro, but comprehensive in vivo studies are necessary to establish safety margins .
Q & A
Basic: What are the established synthetic routes for N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide, and which spectroscopic methods are critical for its characterization?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions involving:
- Step 1: Formation of the benzotriazole core through cyclization of substituted phenylhydrazines with nitrous acid .
- Step 2: Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution under basic conditions .
- Step 3: Amidation using 4-propoxybenzoyl chloride in anhydrous acetonitrile with potassium carbonate as a base .
Characterization Methods:
- NMR (¹H/¹³C): To confirm substituent positions and purity (>95% by integration) .
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation .
- Fluorometric Analysis: To study electronic transitions and detect impurities (e.g., unreacted intermediates) .
Basic: How can researchers initially assess the biological activity of this compound in academic settings?
Methodological Answer:
- In Vitro Screening:
- Structure-Activity Relationship (SAR): Modify the propoxy or methoxy groups and compare bioactivity trends .
Advanced: How can Design of Experiments (DoE) be applied to optimize the synthesis parameters of this compound?
Methodological Answer:
- Factors to Optimize:
- Reaction temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (acetonitrile vs. DMF) .
- DoE Approach:
- Use a Box-Behnken design to minimize experiments while evaluating interactions between variables .
- Analyze outcomes (yield, purity) via response surface methodology (RSM) to identify optimal conditions .
- Case Study: A 35% yield improvement was achieved by optimizing the amidation step at 90°C with 10 mol% catalyst .
Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Example: Discrepancies in ¹H NMR signals due to rotamers or solvent effects.
- Resolution Strategies:
Advanced: What are the key considerations in designing stability studies under various environmental conditions?
Methodological Answer:
- Stress Conditions:
- Analytical Tools:
Advanced: How can mechanistic studies elucidate the role of the benzotriazole moiety in this compound’s reactivity?
Methodological Answer:
- Approaches:
- Isotopic Labeling: Use ¹⁵N-labeled benzotriazole to track participation in coordination chemistry .
- Electrochemical Analysis: Cyclic voltammetry to study redox behavior (e.g., electron-withdrawing effects of substituents) .
- Computational DFT Studies: Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- Software:
- Case Study: Predicted logP of 3.8 (±0.2) aligns with experimental shake-flask measurements .
Advanced: How can researchers address low yields in the final amidation step of the synthesis?
Methodological Answer:
- Troubleshooting:
- Activation of Carboxylic Acid: Replace 4-propoxybenzoic acid with its acyl chloride or use coupling agents (e.g., HATU, EDCI) .
- Solvent Optimization: Switch to anhydrous DMF to enhance nucleophilicity of the benzotriazole amine .
- Catalyst Screening: Test pivalate salts or DMAP to accelerate the reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
